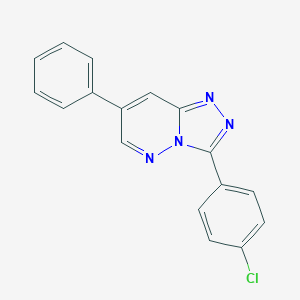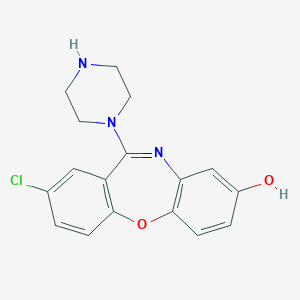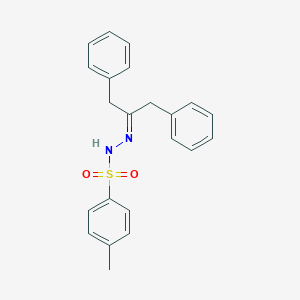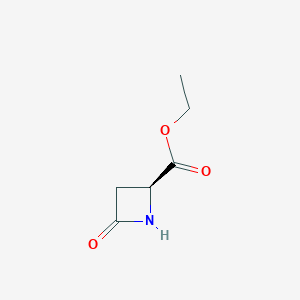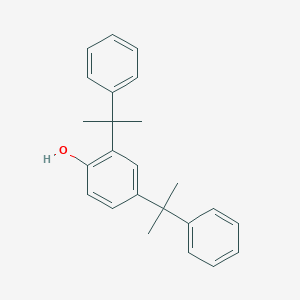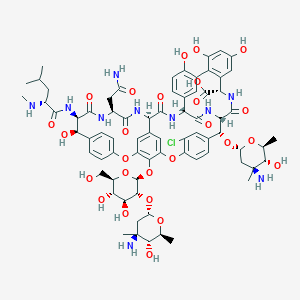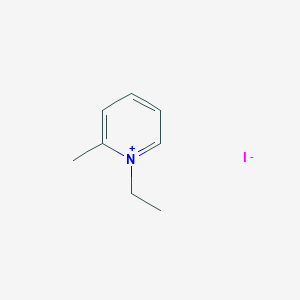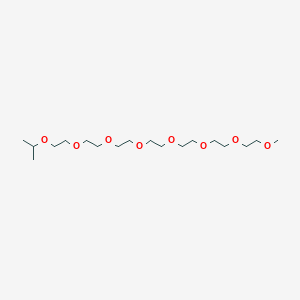
24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane, also known as crown ether 24-crown-8, is a cyclic polyether compound that is widely used in scientific research. It is a versatile compound that can be synthesized using various methods and has several applications in biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is based on its ability to form complexes with cations. The 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether molecule contains a cavity that is the right size and shape to fit certain cations, such as potassium and sodium ions. When a cation enters the cavity, it forms a complex with the 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether molecule, which stabilizes the cation and makes it more soluble in organic solvents.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 are related to its ability to bind to cations. In biochemistry, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used to study the structure and function of ion channels, which are proteins that allow ions to pass through cell membranes. In pharmacology, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used to develop new drugs that target specific ion channels. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used in materials science to develop new materials with unique properties, such as high conductivity and selectivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in lab experiments is its high selectivity for certain cations, which allows for precise control over chemical reactions. However, one limitation of using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is its sensitivity to moisture and oxygen, which can degrade the compound over time. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 can be difficult to purify, which can lead to impurities in lab experiments.
Orientations Futures
There are several future directions for research on 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8. One area of interest is the development of new synthetic methods for 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in materials science, such as the development of new polymers and composites. Finally, there is a growing interest in using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in biomedical research, such as the development of new drugs for the treatment of neurological disorders.
Méthodes De Synthèse
The most common method for synthesizing 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 involves the reaction of dibromoethylene with ethylene glycol in the presence of a catalyst such as copper. The resulting compound is then treated with sodium hydroxide to form the 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether. Other methods for synthesizing 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 include the reaction of 1,2-dibromoethane with sodium ethoxide or the reaction of ethylene oxide with sodium hydroxide.
Applications De Recherche Scientifique
24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is widely used in scientific research due to its ability to selectively bind to certain cations, such as potassium and sodium ions. This property makes it useful in a variety of applications, including ion-selective electrodes, chromatography, and as a phase transfer catalyst. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used in the synthesis of various organic compounds, including peptides and nucleotides.
Propriétés
Numéro CAS |
100258-42-2 |
|---|---|
Nom du produit |
24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane |
Formule moléculaire |
C18H38O8 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane |
InChI |
InChI=1S/C18H38O8/c1-18(2)26-17-16-25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h18H,4-17H2,1-3H3 |
Clé InChI |
PDJGCYUIJQJQCO-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOCCOCCOCCOCCOCCOCCOC |
SMILES canonique |
CC(C)OCCOCCOCCOCCOCCOCCOCCOC |
Autres numéros CAS |
100258-42-2 |
Synonymes |
24-methyl-2,5,8,11,14,17,20,23-octaoxapentacosane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



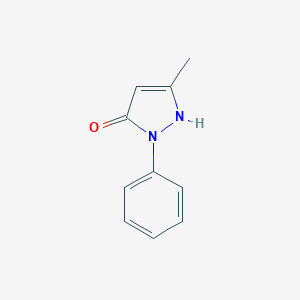
![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)
